Methyl 7-(2,3-dichlorophenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Description
Methyl 7-(2,3-dichlorophenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a triazolopyrimidine derivative characterized by a bicyclic core structure, a 2,3-dichlorophenyl substituent at position 7, an ethyl group at position 5, and a methyl ester at position 4. This compound belongs to a class of heterocycles synthesized via multicomponent reactions, such as the Biginelli-like condensation, which typically involves 3-amino-1,2,4-triazole derivatives, aldehydes, and β-keto esters . The dichlorophenyl group enhances lipophilicity and may influence bioactivity, while the ethyl and methyl ester groups modulate steric and electronic properties.
Properties
IUPAC Name |
methyl 7-(2,3-dichlorophenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N4O2/c1-3-10-11(14(22)23-2)13(21-15(20-10)18-7-19-21)8-5-4-6-9(16)12(8)17/h4-7,13H,3H2,1-2H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJIDBSJEBINKOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(N2C(=NC=N2)N1)C3=C(C(=CC=C3)Cl)Cl)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 7-(2,3-dichlorophenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound belonging to the triazolopyrimidine family. This class of compounds has garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antibacterial, and antiviral properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 390.5 g/mol. The structure includes a triazole ring fused to a pyrimidine system and a dichlorophenyl substituent that is critical for its biological activity.
Anticancer Activity
Recent studies have highlighted the potential of triazolopyrimidine derivatives as anticancer agents. For instance, compounds within this class have been shown to inhibit cell proliferation in various cancer cell lines such as MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) with IC50 values indicating potent activity:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| H12 | MGC-803 | 9.47 |
| H12 | HCT-116 | 9.58 |
| H12 | MCF-7 | 13.1 |
These values suggest that the compound exhibits stronger antiproliferative effects compared to established chemotherapeutics like 5-Fluorouracil (5-Fu) .
The mechanism underlying the anticancer activity of triazolopyrimidine derivatives often involves the inhibition of critical signaling pathways. For example, compound H12 was found to inhibit the ERK signaling pathway by reducing phosphorylation levels of ERK1/2 and related proteins. This pathway is crucial for cell proliferation and survival, making it a valuable target in cancer therapy .
Antibacterial and Antiviral Activity
Triazolopyrimidine derivatives have also demonstrated antibacterial and antiviral properties. The presence of the triazole ring enhances interactions with bacterial enzymes and viral proteins, potentially leading to effective therapeutic outcomes against infections . However, specific data on the antibacterial and antiviral efficacy of this compound remains limited.
Case Studies
In one notable study involving a series of synthesized triazolopyrimidine derivatives, compounds were evaluated for their activity against various cancer cell lines. The most promising derivatives exhibited not only high antiproliferative activity but also induced apoptosis in cancer cells through cell cycle arrest mechanisms .
Another investigation focused on the synthesis of similar compounds showed that modifications in substituents could significantly alter biological activity. For instance, varying halogen substitutions on the phenyl ring resulted in different levels of cytotoxicity across tested cell lines .
Scientific Research Applications
A. Anticancer Activity
Recent studies have highlighted the potential of triazolopyrimidine derivatives as inhibitors of sirtuin-2 (SIRT2), a protein implicated in various cancers. SIRT2 inhibition has been shown to suppress tumor growth in several cancer cell lines. The synthesis of derivatives such as methyl 7-(2,3-dichlorophenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has been linked to enhanced anticancer properties.
- Case Study : A study demonstrated that modifications to the nitrogen atom and the dihydropyrimidine fragment increased inhibitory activity against SIRT2. This suggests that further structural optimization could lead to more potent anticancer agents .
B. Neuropharmacological Effects
The compound has shown promise in neuropharmacology, particularly as an anticonvulsant agent. Its mechanism involves interaction with sodium channels in neuronal tissues, leading to inhibition of their activity.
- Mechanism of Action : The binding involves hydrogen bonding and hydrophobic interactions with target proteins, which may contribute to its anticonvulsant properties .
Synthesis and Modification
The synthesis of this compound typically involves multicomponent reactions. Techniques such as microwave-assisted synthesis have been employed to enhance yield and efficiency.
A. Antiproliferative Studies
Research has assessed the antiproliferative activity of this compound against various cancer cell lines. For instance:
| Cell Line | IC₅₀ Value (µM) | Mechanism of Action |
|---|---|---|
| HCT116 | 6.59 | Induction of apoptosis via mitochondrial pathways |
| HT29 | 11.10 | Upregulation of pro-apoptotic factors (Bax) |
These findings indicate that the compound can effectively inhibit cancer cell growth by triggering apoptotic pathways .
B. Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity and interaction modes of this compound with target proteins like SIRT2. These studies provide insights into how structural modifications can enhance biological activity .
Conclusion and Future Directions
This compound shows significant potential in medicinal chemistry as an anticancer and neuropharmacological agent. Future research should focus on:
- Further structural optimization to enhance potency and selectivity.
- Comprehensive in vivo studies to evaluate therapeutic efficacy.
- Exploration of additional biological targets to broaden its application spectrum.
Comparison with Similar Compounds
Substituent Variations at Position 7
The substituent at position 7 of the triazolopyrimidine scaffold significantly impacts physicochemical and biological properties. Key analogues include:
- Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 2,3-dichlorophenyl group (electron-withdrawing) contrasts with methoxy-substituted analogues (electron-donating), which may increase solubility but reduce membrane permeability .
- Halogen Effects : Fluorine substituents (e.g., in ) improve metabolic stability and binding affinity to targets like the neonatal Fc receptor, whereas chlorine may enhance pesticidal or antimicrobial activity .
Variations at Position 5 and 6
- Position 5 (Ethyl vs. Ethyl 5-chloromethyl-2-methylsulfanyl-7-phenyl-... (from ) demonstrates how halogenated alkyl chains can introduce reactivity for further functionalization.
Position 6 (Methyl Ester vs. Ethyl Ester/Carboxamide) :
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
